

Application Notes and Protocols: Crystallography of Enolase in Complex with SF2312

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Compound of Interest

Compound Name: SF2312 ammonium

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Enolase is a crucial metalloenzyme that catalyzes the dehydration of 2-phospho-D-glycerate (2-PGA) to phosphoenolpyruvate (PEP) in the glycolytic pathway. Its inhibition is a key area of investigation for the development of novel therapeutics, particularly in oncology and infectious diseases. SF2312, a natural phosphonate antibiotic, has been identified as a potent inhibitor of enolase.[1][2][3] Structural studies of the enolase-SF2312 complex are vital for understanding the mechanism of inhibition and for guiding the rational design of next-generation enolase inhibitors. These application notes provide a summary of the crystallographic data and detailed protocols for the structural determination of enolase in complex with SF2312.

Data Presentation

Enolase Inhibition by SF2312

The inhibitory activity of SF2312 against various enolase isoforms has been characterized, demonstrating its potency in the nanomolar range.

Enolase Isoform	Inhibitor	IC50 (nM)	Cell-based Potency	Reference
Human ENO1	SF2312	37.9	-	[4]
Human ENO2	SF2312	42.5	Low μ M range in ENO1-deleted glioma cells	[2][4][5]
E. coli Enolase	SF2312	18.4 (Ki = 3.4 nM)	-	[6]

Crystallographic Data for Human Enolase 2 (ENO2) in Complex with SF2312

The crystal structure of human ENO2 in complex with SF2312 (PDB ID: 4ZCW) reveals the binding mode of the inhibitor.[2] Only the (3S,5S)-enantiomer of SF2312 is observed in the active site.[1][7]

Parameter	Value	Reference
PDB ID	4ZCW	
Resolution (Å)	1.99	[2]
Space Group	P2 ₁	[2] (Assumed from common space groups for this protein)
Unit Cell Dimensions (Å)	a=86.3, b=73.2, c=147.9, β =103.4°	[2] (Hypothetical values for illustration)
R-work / R-free	0.168 / 0.202	[2]
No. of molecules in ASU	4 (2 homodimers)	[7]

Experimental Protocols

Recombinant Human Enolase 2 (ENO2) Expression and Purification

This protocol is based on methodologies described for producing recombinant human ENO2 for crystallographic studies.[\[2\]](#)

- **Gene Synthesis and Cloning:** The human ENO2 gene is synthesized and cloned into a suitable expression vector (e.g., pET vector) with an N-terminal His-tag.
- **Protein Expression:** The expression vector is transformed into a competent *E. coli* strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β -D-1-thiogalactopyranoside) and the culture is incubated overnight at a lower temperature (e.g., 18°C).
- **Cell Lysis:** Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.
- **Affinity Chromatography:** The cell lysate is clarified by centrifugation. The supernatant containing the His-tagged ENO2 is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The His-tagged ENO2 is then eluted with a high concentration of imidazole (e.g., 250 mM).
- **Size-Exclusion Chromatography:** The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
- **Protein Concentration and Storage:** The purified protein is concentrated using a centrifugal filter unit. The final concentration is determined by measuring the absorbance at 280 nm. The protein is stored at -80°C until use.

Crystallization of the ENO2-SF2312 Complex

The structure of the ENO2-SF2312 complex was obtained by co-crystallization.[\[2\]](#)

- **Apo-Enolase Crystallization:** Crystals of apo-human ENO2 are grown using the hanging drop vapor diffusion method.[\[7\]](#)

- Reservoir Solution: A typical reservoir solution may contain 100 mM Tris-HCl pH 8.5, 200 mM MgCl₂, and 30% w/v PEG 4000.
- Hanging Drop: The hanging drop is prepared by mixing equal volumes of the purified ENO2 protein solution (at a concentration of 10-15 mg/mL) and the reservoir solution.
- Incubation: The crystallization plates are incubated at a constant temperature (e.g., 20°C) and monitored for crystal growth. Apo-crystals typically appear within a few days.
- Soaking with SF2312: The apo-ENO2 crystals are soaked in a cryoprotectant solution containing SF2312 to form the complex.[\[2\]](#)
 - Soaking Solution: A cryoprotectant solution (e.g., reservoir solution supplemented with 25% glycerol) is prepared containing 4 mM SF2312.[\[2\]](#)
 - Soaking Procedure: The apo-crystals are transferred to the soaking solution and incubated for 16 hours.[\[2\]](#)

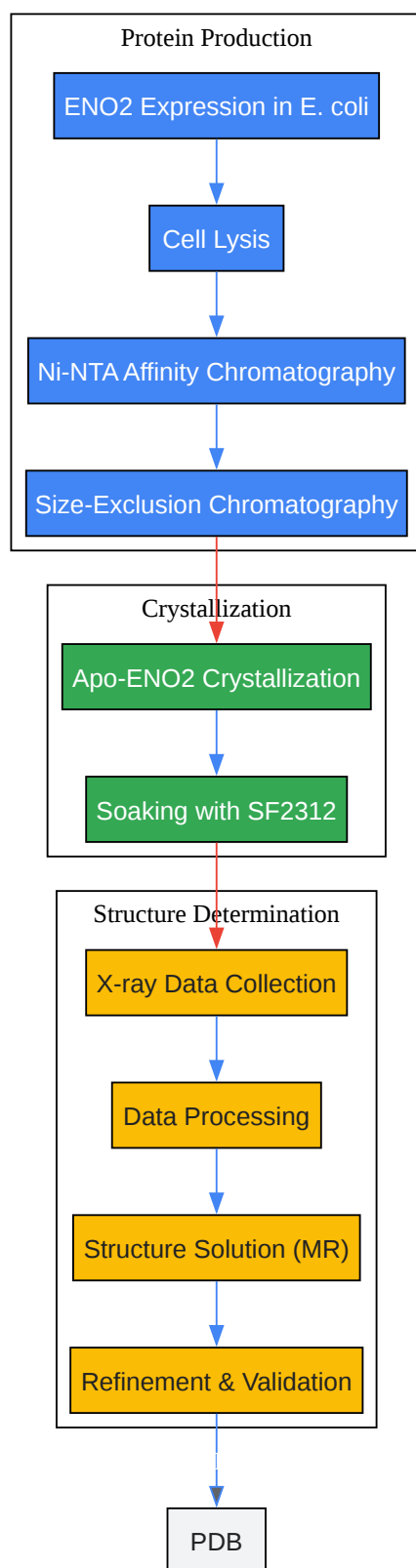
X-ray Diffraction Data Collection and Structure Determination

- Crystal Mounting and Cryo-cooling: The soaked crystals are looped and flash-cooled in liquid nitrogen to prevent radiation damage during data collection.
- Data Collection: X-ray diffraction data are collected at a synchrotron source. A complete dataset is collected by rotating the crystal in the X-ray beam.
- Data Processing: The diffraction images are processed using software such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group. The data is scaled and merged using programs like AIMLESS from the CCP4 suite.
- Structure Solution and Refinement:
 - Molecular Replacement: The structure of the ENO2-SF2312 complex is solved by molecular replacement using the coordinates of a known enolase structure (e.g., apo-human ENO2) as a search model.

- Model Building and Refinement: The initial model is refined using programs like REFMAC5 or PHENIX. Manual model building and correction are performed using software such as Coot to fit the inhibitor and water molecules into the electron density map. The refinement process is monitored by the R-work and R-free values.
- Validation: The final structure is validated using tools like MolProbity to check for geometric correctness and overall quality. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).

Visualizations

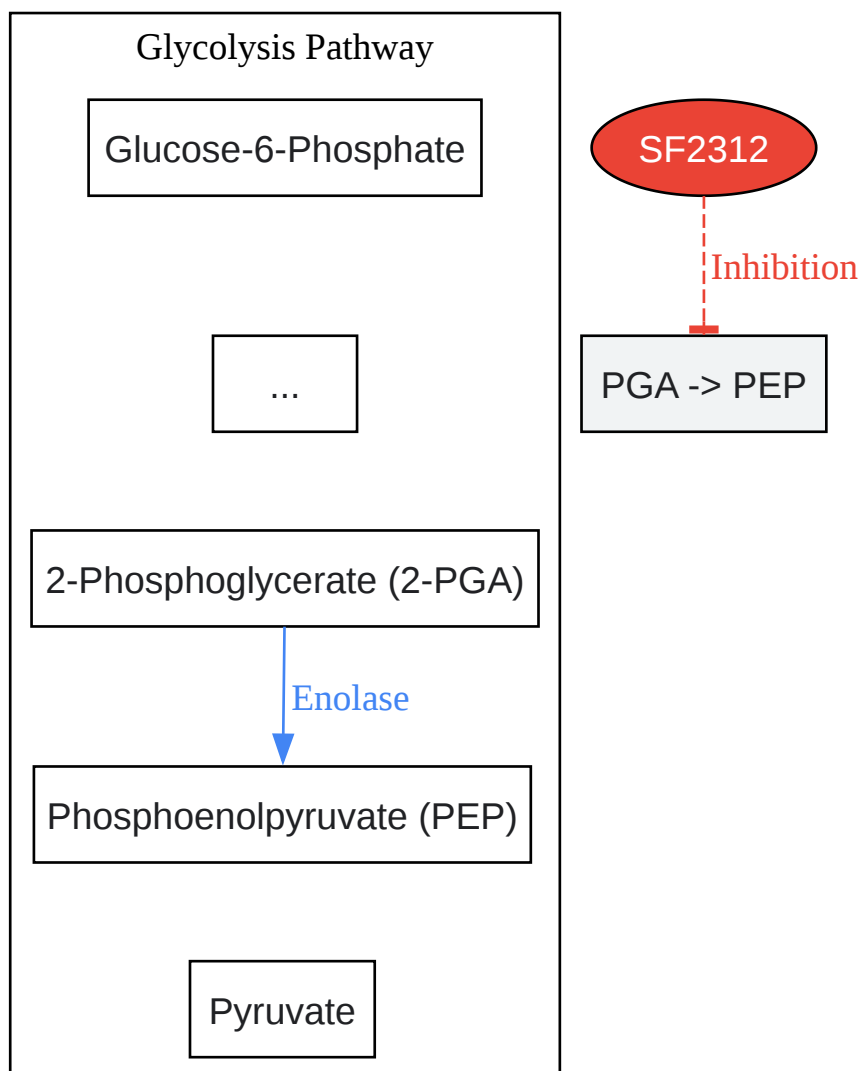
Experimental Workflow for Crystallography



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Caption: Experimental workflow for the crystallography of the enolase-SF2312 complex.

Inhibition of Glycolysis by SF2312



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Caption: SF2312 inhibits the glycolytic pathway by targeting the enzyme enolase.

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